molecular formula C14H12O3 B2891960 1,2-Bis(4-hydroxyphenyl)ethanone CAS No. 3669-47-4

1,2-Bis(4-hydroxyphenyl)ethanone

Cat. No.: B2891960
CAS No.: 3669-47-4
M. Wt: 228.247
InChI Key: HZPYKPXLYFNHFD-UHFFFAOYSA-N
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Description

1,2-Bis(4-hydroxyphenyl)ethanone (C₁₄H₁₂O₃, molecular weight 228.24 g/mol) is a bisphenolic compound characterized by two 4-hydroxyphenyl groups linked to an ethanone backbone. It is also known as 4,4'-Bishydroxydeoxybenzoin or 4,4'-Dihydroxydeoxybenzoin . This compound has garnered attention in environmental microbiology due to its role as a metabolic intermediate in the biodegradation of bisphenol A (BPA) by bacterial strains such as Bacillus subtilis P74 and Pseudomonas putida YC-AE1. These organisms hydroxylate BPA’s quaternary carbon, forming 1,2-bis(4-hydroxyphenyl)-2-propanol, which is further oxidized into derivatives like 4-hydroxybenzaldehyde or 4-hydroxyacetophenone . Industrially, it has been produced since 2016 by Chengdu Ampsun Medical Technology for research applications .

Preparation Methods

Chemical Reactions Analysis

1,2-Bis(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or acylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 1,2-Bis(4-hydroxyphenyl)ethanone, also known as C14H12O3, has various applications, particularly in the synthesis of trisphenol derivatives and in spectrophotometric methods .

Scientific Research Applications

  • Production of Trisphenol Derivatives: this compound is used in the production of trisphenol derivative compounds, which are useful as raw materials for epoxy resins, heat-sensitive recording materials, discoloration inhibitors, fungicides, and sterilizing fungicides .
  • Spectrophotometric methods: It can be used in spectrophotometric methods for simultaneous determination of some antihyperlipidemic drugs . Spectrophotometry is a method for identifying a substance through use of a spectrophotometer .
  • NMR Spectroscopy: Applications of Nuclear Magnetic Resonance (NMR) methods such as COSY, TOCSY, HSQC, and HMBC utilize the compound in comprehensive 2D-NMR spectroscopic analyses to elucidate the structures of compounds .
  • Synthesis of other compounds: It has a role as a reagent . For example, it is reacted with 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one to produce 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]-benzoic acid .

Example Case Study

  • Trisphenol Derivative Production: A method for producing a trisphenol derivative involves using 1-(4-(2-hydroxypropan-2-yl)phenyl)ethanone dissolved in phenol, followed by the addition of dodecyl mercaptan and methanol . The reaction is stirred at 60°C, saturated with hydrogen chloride gas, and reacted for 12 hours. After completion, the mixture is neutralized with sodium hydroxide, washed with a methyl isobutyl ketone toluene mixed solvent, and the crystals are separated and dried to obtain the desired derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1,2-Bis(4-hydroxyphenyl)ethanone vary in substituents, backbone modifications, and functional groups, leading to distinct physicochemical properties and applications. Below is a detailed comparison:

Substituent Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₄H₁₂O₃ 228.24 Hydroxyl (-OH) BPA degradation intermediate
1,2-Bis(4-methoxyphenyl)ethanone C₁₆H₁₆O₃ 256.30 Methoxy (-OCH₃) Higher lipophilicity; research chemical
1,2-Bis[4-(trifluoromethyl)phenyl]ethanone C₁₆H₁₀F₆O 332.24 Trifluoromethyl (-CF₃) High XLogP (5.2); potential for hydrophobic applications
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 Tert-butyl (-C(CH₃)₃) Simpler structure; industrial solvent

Key Observations :

  • Hydroxyl vs. Methoxy Groups: The hydroxyl groups in this compound enhance its polarity and reactivity, making it a key intermediate in biodegradation. In contrast, methoxy-substituted analogs (e.g., 1,2-Bis(4-methoxyphenyl)ethanone) exhibit reduced polarity and higher lipophilicity, favoring applications in synthetic chemistry .
  • Trifluoromethyl Derivatives : The introduction of -CF₃ groups significantly increases molecular weight and lipophilicity (XLogP = 5.2), suggesting utility in materials science or pharmaceuticals requiring hydrophobic interactions .

Backbone and Functional Group Variations

Compound Name Backbone Functional Groups Reaction Yield (%) Applications References
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione Ethane-dione Two ketone groups 92 High-yield synthesis; precursor for polymers
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone Hydroxy-ethanone Hydroxyl and ketone 94 Potential antioxidant or catalyst
1,3-Diphenyl propane-1,2-dione Propane-dione Extended carbon chain 88 Lower yield; niche synthetic routes

Key Observations :

  • Ketone vs. Hydroxy-Ketone: The presence of both hydroxyl and ketone groups in 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone enhances its redox activity, making it suitable for catalytic or antioxidant applications .
  • Chain Length : Extending the backbone (e.g., propane-dione) reduces synthetic efficiency (88% yield vs. 94%) but may offer steric advantages in coordination chemistry .

Biodegradation and Environmental Impact

  • This compound is a critical intermediate in BPA degradation, produced via hydroxylation by Bacillus subtilis P74 .
  • 2,3-Bis(4-hydroxyphenyl)-1,2-propanediol, another BPA metabolite, undergoes further oxidation to form 4-hydroxybenzoic acid (HBA), which mineralizes into CO₂ .
  • 4,4'-Dihydroxybenzophenone (C₁₃H₁₀O₃), a related compound, is less reactive due to its single ketone group and is less prominent in degradation pathways .

Biological Activity

1,2-Bis(4-hydroxyphenyl)ethanone, also known as bisphenol A (BPA) derivative, is a compound of significant interest due to its estrogenic properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H12O3C_{14}H_{12}O_3. Its structure features two hydroxyphenyl groups attached to an ethanone backbone, which contributes to its biological activity.

This compound primarily acts through the following mechanisms:

  • Estrogen Receptor Interaction : The compound has been shown to bind to estrogen receptors (ERs), particularly ERα and ERβ, influencing gene expression related to cell proliferation and apoptosis. Research indicates that it can act as both an agonist and antagonist depending on the cellular context and concentration used .
  • Cell Signaling Pathways : It modulates various signaling pathways, including MAPK and Akt pathways, which are crucial for cell survival and proliferation. Studies have demonstrated that it can enhance or inhibit apoptosis in breast cancer cell lines depending on its concentration and the presence of other factors like estrogens .

Biological Activities

This compound exhibits a range of biological activities:

  • Estrogenic Activity : It has been shown to stimulate growth in estrogen-sensitive breast cancer cells (e.g., MCF-7 cells) comparable to estradiol but with varying potency . The effective concentration (EC50) for inducing cell growth was reported around 1×1010M1\times 10^{-10}M.
  • Anti-cancer Properties : In certain contexts, it has been observed to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, in combination with estrogen, it can enhance apoptosis through pathways involving c-Src tyrosine kinase .
  • Toxicological Effects : Research indicates potential neurotoxic and endocrine-disrupting effects associated with prolonged exposure to this compound. Its metabolites may also exhibit different biological activities compared to the parent compound .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Estrogenic Activity in MCF-7 Cells :
    • Objective : To evaluate the estrogenic potency of this compound.
    • Findings : The compound induced cell proliferation at concentrations similar to estradiol but was less potent. The study reported an EC50 value of approximately 5×1011M5\times 10^{-11}M .
  • Apoptosis Induction in Breast Cancer Models :
    • Objective : To assess the apoptotic effects of this compound in combination with estrogen.
    • Findings : The compound enhanced apoptosis in MCF-7 cells when combined with estradiol through activation of the c-Src pathway .

Table 1: Biological Activity Summary of this compound

Activity TypeDescriptionEC50 (M)
Estrogenic ActivityInduces proliferation in MCF-7 cells5×10115\times 10^{-11}
Apoptosis InductionEnhances apoptosis in presence of estradiolNot specified
Antagonistic ActivityInhibits estradiol-induced ERE activityNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(4-hydroxyphenyl)ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves the condensation of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions (e.g., NaOH or KOH) at elevated temperatures (60–80°C). The reaction proceeds via Claisen-Schmidt condensation, forming a white precipitate that is purified via recrystallization using ethanol or methanol . To optimize yield:

  • Temperature Control: Maintain 70–75°C to balance reaction rate and side-product formation.
  • Molar Ratios: Use a 1:1.2 molar ratio of aldehyde to ketone to drive the reaction to completion.
  • Purification: Employ gradient recrystallization to isolate the product from unreacted starting materials (e.g., 80% ethanol yields >90% purity).

Q. How do the para-hydroxyl groups influence the compound's intermolecular interactions and stability?

Methodological Answer: The para-hydroxyl groups enable strong hydrogen bonding with biological targets (e.g., enzymes) and enhance thermal stability via intramolecular hydrogen bonding. Key interactions include:

  • Hydrogen Bonding: The -OH groups form bridges with carbonyl oxygen atoms, stabilizing the diketone backbone .
  • Solubility: Polar protic solvents (e.g., DMSO, methanol) improve solubility, while nonpolar solvents reduce degradation.
  • Stability Assays: Conduct thermogravimetric analysis (TGA) to quantify decomposition temperatures (typically >200°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.6 ppm) and carbonyl carbons (δ 190–200 ppm). Hydroxyl protons appear as broad singlets (δ 9–10 ppm) .
  • FT-IR: Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
  • X-ray Crystallography: Resolve crystal packing patterns influenced by hydrogen-bonded networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

Methodological Answer: Contradictions often arise from variations in substituent effects or assay conditions. To address this:

  • Comparative SAR Analysis: Systematically compare derivatives (e.g., fluorinated vs. methoxylated analogs) using standardized assays (e.g., MTT for cytotoxicity) .
  • Control for Redox Interference: Use antioxidants (e.g., ascorbic acid) to isolate compound-specific effects from oxidative artifacts.
  • Meta-Analysis: Pool data from multiple studies, applying statistical weighting for assay sensitivity (e.g., EC₅₀ values ± SEM) .

Q. What experimental strategies are recommended for studying estrogen receptor (ER) interactions in cancer models?

Methodological Answer:

  • Competitive Binding Assays: Use radiolabeled estradiol (³H-E₂) in ER-positive breast cancer cells (e.g., MCF-7) to measure displacement efficacy .
  • Transcriptional Activation: Transfect cells with ER-responsive luciferase reporters (e.g., ERE-TK-Luc) to quantify agonist/antagonist activity.
  • Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses at ERα/ERβ ligand-binding domains .

Q. What computational methods are suitable for predicting reactivity in novel chemical reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .
  • Reactivity Descriptors: Calculate Fukui indices to identify regions prone to oxidation or reduction.
  • Pathway Prediction: Leverage tools like BKMS_METABOLIC to simulate metabolic pathways and potential quinone formation .

Properties

IUPAC Name

1,2-bis(4-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYKPXLYFNHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Desoxyanisoin (5.00 g, 19.5 mmol) and pyridine hydrochloride (9.02 g, 78.0 mmol) were added to a round-bottom flask equipped with a condenser. The mixture was refluxed for 5 h at 200° C., cooled to room temperature, and poured into water. The precipitate was filtered and recrystallized from acetic acid to give 3.8 g (85% yield) of a pale yellow crystalline solid. 1H NMR (DMSO-d4, 300 MHz, ppm): 10.35 (s, 1H, HO—Ar—CO), 9.28 (s, 1H, HO—Ar—CH2), 7.91 (d, 2H, J=8.7 Hz, Ar—H), 7.04 (d, 2H, J=8.5 Hz, Ar—H), 6.84 (d, 2H, J=8.7 Hz, Ar—H), 6.68 (d, 2H, J=8.5 Hz, Ar—H), 4.11 (s, 2H, Ar—CO—CH2—Ar). 13C NMR (DMSO-d6, 75 MHz, ppm): 196.5, 162.3, 156.2, 131.3, 130.7, 128.1, 125.9, 115.5, 115.4, 43.7.
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Synthesis routes and methods II

Procedure details

4,4′-Bishydroxydeoxybenzoin (BHDB) was prepared by demethylation of desoxyanisoin, according to the literature. (See, Ellzey et al. Macromolecules 2006; 39: 3553-3558; Ranganathan et al. Macromolecules 2006; 39: 5974-5975.) Desoxyanisoin (50 g, 195.1 mmol) and pyridine hydrochloride (90.2 g, 780.5 mmol) were added to a round-bottom flask equipped with a condenser. The mixture was refluxed for 5 h at 200° C., cooled to room temperature, and poured into water. The precipitate was filtered and recrystallized from acetic acid to give 38 g (85% yield) of the desired product. 1H-NMR (DMSO-d6, ppm): 10.35 (s, 1H, HO—Ar—CO), 9.28 (s, 1H, HO—Ar—CH2), 7.91 (d, 2H, Ar—H), 7.05 (d, 2H, Ar—H), 6.84 (d, 2H, Ar—H), 6.68 (d, 2H, Ar—H), 4.09 (s, 2H, Ar—CO—CH7—Ar)
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85%

Synthesis routes and methods III

Procedure details

Synthesis of the diepoxide (diglycidyl ether) of 3,3′,5,5′-tetrabromobisphenol A (ETBBA) (See, Wang et al. J Appl Polym Sci 1991; 43: 1315-1321.) ETBBA was prepared in a similar manner as BEDB, using TBBA (24.9 g) instead of BHDB. This gave ETBBA (25.4 g, 85%). 1H-NMR (CDCl3, ppm): 7.30 (s, 4H, Ar—H), 4.21-4.18 (q, 2H, 2(—O—CH2-oxirane)), 4.09-4.05 (q, 2H, 2(—O—CH2-oxirane)), 3.51-3.46 (m, 2H, 2(oxirane CH2)), 2.92-2.90 (t, 2H, 2(oxirane CH2)), 2.75-2.74 (q, 2H, 2(oxirane CH2)), 1.60 (s, 6H, Ar—C(CH3)2—Ar).
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—O—CH2 oxirane
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Ar—C(CH3)2—Ar
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